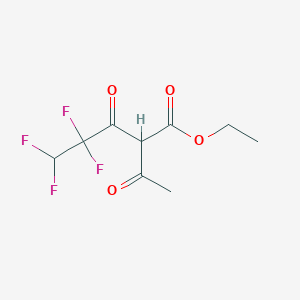
Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate is an organic compound with a unique structure characterized by the presence of multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate typically involves the fluorination of a precursor compound. One common method is the reaction of ethyl 2-acetyl-4-oxopentanoate with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoic acid.
Reduction: Formation of ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-hydroxypentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate involves interactions with various molecular targets. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-acetyl-4-oxopentanoate: Lacks the fluorine atoms, making it less reactive in certain applications.
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate: Another fluorinated compound with different structural features and applications.
Ethyl 2,4,4-trimethyl-3-oxopentanoate: Contains additional methyl groups, leading to different chemical properties.
Propriétés
| 116206-91-8 | |
Formule moléculaire |
C9H10F4O4 |
Poids moléculaire |
258.17 g/mol |
Nom IUPAC |
ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate |
InChI |
InChI=1S/C9H10F4O4/c1-3-17-7(16)5(4(2)14)6(15)9(12,13)8(10)11/h5,8H,3H2,1-2H3 |
Clé InChI |
YOWXKCSKSWUXPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C)C(=O)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/no-structure.png)

![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)

![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
